molecular formula C19H29NO3 B1144951 (2R,3S,11bS)-Dihydrotetrabenazine-d6 CAS No. 1583277-33-1

(2R,3S,11bS)-Dihydrotetrabenazine-d6

カタログ番号: B1144951
CAS番号: 1583277-33-1
分子量: 325.5 g/mol
InChIキー: WEQLWGNDNRARGE-RXXFDNCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of dihydrotetrabenazine, a derivative of tetrabenazine. Tetrabenazine is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, this compound, is specifically labeled with deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine. The process typically employs borane or various borane complexes as reducing agents. The reaction is carried out under low temperatures, ranging from -30°C to 0°C, to ensure high stereoselectivity. The reduction of (3R,11bR)-tetrabenazine yields a mixture of diastereomers, from which this compound can be isolated through chromatographic techniques .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. The use of borane complexes allows for a more efficient reduction, minimizing the need for extensive purification steps. The crude product is typically recrystallized from a suitable solvent system, such as acetone-water, to obtain high-purity this compound .

化学反応の分析

Types of Reactions

(2R,3S,11bS)-Dihydrotetrabenazine-d6 undergoes several types of chemical reactions, including:

    Reduction: The primary synthetic route involves the reduction of tetrabenazine.

    Oxidation: The compound can be oxidized to form various metabolites.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Reduction: Borane or borane complexes at low temperatures.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various stereoisomers and metabolites of dihydrotetrabenazine, each with distinct pharmacological properties .

科学的研究の応用

Medicinal Chemistry

  • Therapeutic Potential : (2R,3S,11bS)-Dihydrotetrabenazine-d6 has been studied for its potential in treating hyperkinetic movement disorders such as Huntington's disease and Tourette syndrome. Its mechanism involves inhibiting VMAT2, which leads to decreased levels of neurotransmitters like dopamine in the synaptic cleft, effectively reducing symptoms associated with these disorders .
  • Pharmacokinetic Studies : The deuteration enhances the metabolic stability of the compound, allowing for prolonged therapeutic effects with potentially reduced side effects compared to non-deuterated forms .

Neuropharmacology

  • Understanding Neurotransmitter Regulation : Research utilizing this compound contributes to a deeper understanding of neurotransmitter dynamics and vesicular transport mechanisms. This is particularly relevant for conditions characterized by dysregulated monoamine levels.
  • Case Studies : Studies have shown that lower doses of this compound can effectively manage dyskinesias while minimizing adverse effects typically associated with higher doses of tetrabenazine .

Imaging Applications

  • Positron Emission Tomography (PET) : The compound has been developed as a radioligand for PET imaging studies aimed at assessing VMAT2 binding in various neurodegenerative diseases. For instance, D6-[18F]FP-(+)-DTBZ has shown promise as a PET tracer for diagnosing Parkinson's disease by evaluating changes in VMAT2 binding .
  • Clinical Trials : Initial human studies indicated that D6-[18F]FP-(+)-DTBZ is safe and effective in visualizing VMAT2 levels in the brain, which is crucial for monitoring disease progression and treatment response in patients with Parkinson's disease .

作用機序

The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm by monoamine oxidase. This results in a decrease in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of hyperkinetic movement disorders .

類似化合物との比較

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another stereoisomer with high VMAT2 affinity.

    (2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with lower VMAT2 affinity.

    Tetrabenazine: The parent compound from which dihydrotetrabenazine derivatives are synthesized.

Uniqueness

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterium labeling, which enhances its metabolic stability and pharmacokinetic profile compared to non-deuterated forms. This makes it a valuable compound for both research and therapeutic applications .

生物活性

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a chiral compound derived from tetrabenazine, primarily recognized for its role as an inhibitor of the vesicular monoamine transporter type 2 (VMAT2). This compound has garnered attention due to its potential therapeutic applications in managing hyperkinetic movement disorders, including Huntington's disease and Tourette syndrome. Understanding its biological activity involves examining its pharmacodynamics, stereochemistry, and potential clinical implications.

Chemical Structure and Isomerism

Dihydrotetrabenazine has three chiral centers at positions 2, 3, and 11b, leading to the existence of eight possible stereoisomers. The specific configuration of this compound suggests a unique biological profile compared to its other isomers. The structural formula can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

The primary mechanism of action for dihydrotetrabenazine involves the inhibition of VMAT2, which is responsible for transporting monoamines such as dopamine into vesicles within neurons. By inhibiting this transporter, dihydrotetrabenazine reduces the availability of these neurotransmitters in the synaptic cleft, thereby modulating their effects on neuronal signaling. This action is particularly relevant in conditions characterized by excessive dopaminergic activity.

VMAT2 Inhibition

Research has demonstrated that this compound exhibits significant affinity for VMAT2. A comparative analysis of various isomers indicates that the (2R,3R,11bR) configuration shows the highest binding affinity:

IsomerBinding Affinity (K_i in nM)
(2R,3R,11bR)3.96
(2R,3S,11bS)714
(2S,3S,11bS)36,400
(2S,3R,11bR)13

This data underscores the importance of stereochemistry in determining the pharmacological efficacy of dihydrotetrabenazine isomers .

Metabolism and Bioavailability

Dihydrotetrabenazine is subject to extensive first-pass metabolism following oral administration. The compound undergoes metabolic reduction to produce multiple isomers with varying biological activities. Notably, studies indicate that despite its polar nature, dihydrotetrabenazine can effectively cross the blood-brain barrier .

Case Studies and Clinical Implications

Several studies have explored the clinical applications of dihydrotetrabenazine and its isomers:

  • Huntington's Disease : A study investigated the pharmacokinetics of tetrabenazine and its metabolites in patients with Huntington's disease. It was found that higher concentrations of active metabolites correlated with improved management of chorea symptoms .
  • Tourette Syndrome : Research indicates that specific isomers may contribute differently to therapeutic outcomes in Tourette syndrome management. The stereospecific effects observed suggest that this compound could be pivotal in optimizing treatment strategies .
  • Tardive Dyskinesia : Dihydrotetrabenazine has been proposed as a treatment option for tardive dyskinesia due to its modulatory effects on dopaminergic signaling pathways .

特性

CAS番号

1583277-33-1

分子式

C19H29NO3

分子量

325.5 g/mol

IUPAC名

(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3

InChIキー

WEQLWGNDNRARGE-RXXFDNCFSA-N

異性体SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

正規SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

同義語

(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6;  (2R,3S,11bS)-DHTBZ-d6;  _x000B_

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。